Benzothiazepine analog 7

Description

Structure

3D Structure

Properties

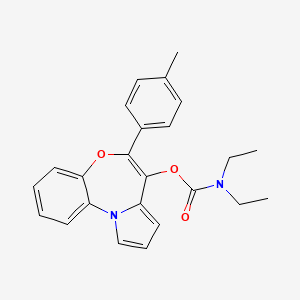

Molecular Formula |

C24H24N2O3 |

|---|---|

Molecular Weight |

388.5 g/mol |

IUPAC Name |

[6-(4-methylphenyl)pyrrolo[2,1-d][1,5]benzoxazepin-7-yl] N,N-diethylcarbamate |

InChI |

InChI=1S/C24H24N2O3/c1-4-25(5-2)24(27)29-23-20-10-8-16-26(20)19-9-6-7-11-21(19)28-22(23)18-14-12-17(3)13-15-18/h6-16H,4-5H2,1-3H3 |

InChI Key |

DUPMTWWDEZKFAZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)OC1=C(OC2=CC=CC=C2N3C1=CC=C3)C4=CC=C(C=C4)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Benzothiazepine Analog 7

Retrosynthetic Analysis of Benzothiazepine (B8601423) Analog 7

A critical first step in devising a synthetic route is retrosynthetic analysis, a problem-solving technique in organic chemistry for planning the synthesis of complex organic molecules. For Benzothiazepine analog 7, this process involves mentally deconstructing the target molecule into simpler, commercially available precursors. The core benzothiazepine scaffold, a seven-membered thiazepine ring fused to a benzene (B151609) ring, is a key structural feature. The analysis would logically disconnect the amide bond and the carbon-sulfur bond, identifying key synthons that can be traced back to readily available starting materials. This strategic disassembly provides a roadmap for the forward synthesis, highlighting the crucial bond formations necessary to construct the target molecule.

Conventional Synthetic Routes to this compound

Traditional synthetic approaches to benzothiazepine derivatives often involve multi-step sequences. These established methods provide a reliable foundation for accessing compounds like this compound.

Key Precursors and Starting Materials in Multistep Syntheses

The synthesis of benzothiazepine analogs typically commences with fundamental building blocks. For the 1,4-benzothiazepine core, a common strategy involves the reaction between a substituted 2-aminothiophenol (B119425) and a suitable three-carbon electrophile. In the context of more complex structures such as 6-arylpyrrolo[2,1-d] nih.govacs.orgbenzothiazepine derivatives, of which "analog 7" is a member, the starting materials are more specialized. The synthesis would likely begin with a substituted 2-aminothiophenol and a pyrrole-based precursor bearing appropriate functional groups for subsequent cyclization and derivatization.

Optimization of Reaction Conditions and Yields

A crucial aspect of any synthetic campaign is the optimization of reaction conditions to maximize the yield and purity of the desired product. This involves a systematic variation of parameters such as solvent, temperature, reaction time, and the choice of reagents and catalysts. For the synthesis of this compound, researchers would have meticulously fine-tuned each step of the reaction sequence. The table below illustrates a hypothetical optimization process for a key cyclization step, showcasing how different conditions can significantly impact the outcome of the reaction.

| Entry | Solvent | Temperature (°C) | Catalyst | Reaction Time (h) | Yield (%) |

| 1 | Toluene | 80 | Acetic Acid | 12 | 45 |

| 2 | DMF | 100 | p-TsOH | 8 | 62 |

| 3 | Dioxane | 100 | None | 24 | 30 |

| 4 | DMF | 120 | p-TsOH | 6 | 75 |

This table is a representative example of an optimization study and does not reflect the actual experimental data for this compound.

Green Chemistry Approaches and Novel Synthetic Techniques for this compound

In recent years, the principles of green chemistry have become increasingly important in synthetic organic chemistry. These approaches aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of benzothiazepine analogs is no exception, with researchers exploring more environmentally benign and efficient methods.

Catalytic Synthesis Protocols

The use of catalysts is a cornerstone of green chemistry as it can lead to more efficient reactions with lower energy consumption and reduced waste. For benzothiazepine synthesis, various catalytic systems have been explored. These can include acid catalysts to promote cyclization reactions or transition metal catalysts for cross-coupling reactions to introduce substituents. The development of reusable heterogeneous catalysts is a particularly active area of research, offering the potential for more sustainable synthetic processes.

Microwave-Assisted and Ultrasonic Syntheses

Microwave-assisted organic synthesis (MAOS) and sonochemistry (the use of ultrasound to promote chemical reactions) are powerful techniques for accelerating reaction rates and often improving yields. nih.gov In the context of synthesizing benzothiazepine derivatives, these methods can significantly reduce reaction times from hours to minutes. nih.gov Microwave heating, for instance, provides rapid and uniform heating of the reaction mixture, which can lead to cleaner reactions with fewer side products. Similarly, the cavitation effects produced by ultrasound can enhance mass transfer and accelerate reaction rates. While specific applications to "this compound" are not detailed in publicly available literature, the general utility of these techniques for this class of compounds is well-established. nih.gov

Flow Chemistry and Continuous Synthesis Strategies

Continuous flow chemistry is an emerging paradigm in pharmaceutical manufacturing that offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, greater consistency, and the potential for automation. While the application of flow chemistry specifically to a singular "this compound" is not extensively documented, the principles have been successfully applied to the synthesis of structurally related heterocyclic scaffolds, such as benzodiazepines, providing a blueprint for future applications in benzothiazepine synthesis. researchgate.netfrontiersin.org

A typical flow synthesis involves pumping reagents through a network of tubes and reactors where the reaction occurs. The precise control over parameters like temperature, pressure, and residence time allows for the optimization of reaction conditions to maximize yield and purity. frontiersin.org For a multi-step synthesis of a benzothiazepine analog, a "telescoped" process can be envisioned where the output from one reactor flows directly into the next, eliminating the need for isolation and purification of intermediates. mdpi.com

Key advantages of a hypothetical flow synthesis for a benzothiazepine analog could include:

Improved Safety: Handling potentially hazardous reagents in small, controlled volumes within an enclosed system minimizes risk.

Enhanced Reaction Control: Precise temperature control can prevent side reactions and decomposition, leading to a cleaner product.

Scalability: Increasing production volume can be achieved by running the system for a longer duration or by "scaling out" (running multiple systems in parallel), bypassing the challenges of scaling up traditional batch reactors. frontiersin.org

For example, a two-step synthesis of diazepam, a 1,4-benzodiazepine, has been efficiently developed in a continuous flow system. frontiersin.org This process involves an initial N-acylation followed by a nucleophilic substitution and intramolecular cyclization. A similar strategy could be adapted for 1,4-benzothiazepines, where the cyclocondensation of an aminothiophenol derivative with a suitable precursor is performed within a heated flow reactor to afford the core structure.

Derivatization and Structural Modifications of this compound

Strategies for Functional Group Introduction and Diversification

The benzothiazepine scaffold is a "privileged structure" in medicinal chemistry, and its derivatization is a key strategy for modulating biological activity. nih.govresearchgate.net Structural modifications are typically aimed at exploring the structure-activity relationship (SAR) by introducing a variety of functional groups at different positions on the bicyclic core.

The most common synthetic route to 1,5-benzothiazepines involves the cyclocondensation of a 2-aminothiophenol with an α,β-unsaturated carbonyl compound (a chalcone). nih.govmdpi.com This method provides two primary points for diversification:

The Benzene Ring of the Benzothiazepine Core: By starting with substituted 2-aminothiophenols (e.g., bearing methoxy (B1213986), chloro, or methyl groups), chemists can introduce functional groups onto this ring.

Positions 2 and 4 of the Thiazepine Ring: The substitution pattern on these positions is dictated by the structure of the chalcone (B49325) precursor. By varying the aromatic aldehydes and ketones used to synthesize the chalcone, a wide array of aryl and alkyl groups can be incorporated. mdpi.com

Further modifications can be made to the core structure post-synthesis. For instance, the nitrogen atom of the thiazepine ring can be acylated or alkylated to introduce new functionalities. These derivatization strategies allow for the creation of large libraries of compounds for biological screening.

Exploration of Stereoisomers and Chiral Synthesis

When the benzothiazepine core is substituted asymmetrically, it results in a chiral molecule that can exist as a pair of enantiomers. The biological activity of these enantiomers can differ significantly. Therefore, the development of stereoselective and enantioselective synthetic methods is of paramount importance. nih.gov

Several strategies have been developed for the chiral synthesis of benzothiazepines:

Chiral Auxiliaries: A chiral auxiliary, such as a 4-phenyloxazolidone, can be attached to a reactant. jlu.edu.cn This auxiliary directs the stereochemical course of a subsequent reaction, after which it is removed to yield the enantiomerically enriched product.

Asymmetric Catalysis: This approach uses a chiral catalyst to favor the formation of one enantiomer over the other. For example, an enantioselective sulfa-Michael-cyclization reaction between 2-aminothiophenol and α,β-unsaturated pyrazoleamides, catalyzed by a chiral N,N'-dioxide/Yb(OTf)₃ complex, has been used to synthesize 1,5-benzothiazepines with excellent enantioselectivities (up to 96% enantiomeric excess, or ee). nih.gov

Biocatalysis: Enzymes, which are inherently chiral, can be used to catalyze reactions with high stereoselectivity. Imine reductases (IREDs) have been successfully employed in the asymmetric synthesis of substituted tetrahydro-benzo-thiazepines. researchgate.net

The enantiomeric purity of the final products is typically determined using chiral High-Performance Liquid Chromatography (HPLC). researchgate.net

Methodologies for Structural Elucidation of this compound

Spectroscopic Techniques in Structure Confirmation

The definitive identification and structural confirmation of a newly synthesized compound like a benzothiazepine analog rely on a combination of spectroscopic methods. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H (proton) and ¹³C (carbon-13) NMR are the most powerful tools for elucidating the molecular structure. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to each other. ¹³C NMR provides information on the carbon skeleton of the molecule. researchgate.net

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of the compound, which allows for the determination of its elemental formula. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule by detecting the vibrations of chemical bonds. For example, the presence of a carbonyl (C=O) group or an amine (N-H) group gives rise to characteristic absorption bands in the IR spectrum. researchgate.net

Table 1: Representative Spectroscopic Data for a Substituted Benzothiazepine Analog

| Technique | Data Type | Observed Values |

| ¹H NMR | Chemical Shift (δ) | δ 7.5-6.8 (m, Ar-H), 5.5 (s, 1H), 3.8 (s, 3H, -OCH₃) |

| ¹³C NMR | Chemical Shift (δ) | δ 187.0 (C=O), 156.0, 143.4, 137.9, 135.2, 132.0, 130.1, 129.5, 128.8, 125.0, 122.0, 120.5, 105.0, 67.0, 55.4 (-OCH₃) |

| IR | Wavenumber (cm⁻¹) | 3340 (N-H), 1685 (C=O), 1595 (C=C, aromatic) |

| HRMS | m/z | [M+H]⁺ Calculated: 374.0851; Found: 374.0850 |

Note: Data presented is a composite based on typical values for 1,4- and 1,5-benzothiazepine (B1259763) derivatives found in the literature and does not correspond to a single specific "analog 7".

Chromatographic Methods for Purity Assessment

Chromatographic techniques are essential for verifying the purity of a synthesized compound and for separating it from any unreacted starting materials or byproducts.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used primarily to monitor the progress of a chemical reaction. By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, one can visualize the disappearance of reactants and the appearance of the product. mdpi.com

Column Chromatography: This is the standard method for purifying compounds in a research setting. The crude product is loaded onto a column packed with a stationary phase (commonly silica (B1680970) gel), and a solvent (eluent) is passed through the column. Components of the mixture travel through the column at different rates and are collected as separate fractions, yielding the purified product.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique used to determine the purity of the final compound. researchgate.netresearchgate.net The sample is injected into a column, and its components are separated based on their affinity for the stationary and mobile phases. A detector records the elution of each component, producing a chromatogram. The purity is determined by integrating the area of the product peak relative to the total area of all peaks. nih.govscienceopen.com For chiral molecules, specialized chiral HPLC columns are used to separate and quantify the individual enantiomers, allowing for the determination of enantiomeric excess. researchgate.net

Table 2: Typical Chromatographic Methods for Benzothiazepine Analysis

| Method | Stationary Phase | Mobile Phase Example | Purpose |

| TLC | Silica Gel | Ethyl Acetate / Hexane (3:7) | Reaction Monitoring |

| Column Chromatography | Silica Gel | Ethyl Acetate / Hexane Gradient | Product Purification |

| Reversed-Phase HPLC | C18 | Acetonitrile / Water / Buffer | Purity Analysis & Quantification |

| Chiral HPLC | Chiral Stationary Phase (e.g., cellulose-based) | Isopropanol / Hexane | Separation of Enantiomers, Determination of Enantiomeric Excess (ee) |

Molecular and Cellular Mechanisms of Action of Benzothiazepine Analog 7

Identification of Primary Biological Targets

Research has identified the primary biological targets of CGP-37157 as key regulators of calcium ion flux across cellular membranes. The compound exhibits a notable selectivity for the mitochondrial Na⁺/Ca²⁺ exchanger, while also affecting the function of certain plasma membrane calcium channels.

CGP-37157's primary interaction is not with a traditional receptor but with an ion exchanger. Its potency is therefore measured by its inhibitory concentration (IC₅₀) on the target's activity. The compound is a selective antagonist of the mitochondrial Na⁺/Ca²⁺ exchanger (NCLX or NCX), potently inhibiting Na⁺-induced Ca²⁺ release from mitochondria. medchemexpress.com The reported IC₅₀ values vary depending on the experimental model, highlighting its potent effect on this target.

Table 1: Inhibitory Potency of Benzothiazepine (B8601423) Analog 7 (CGP-37157) on the Mitochondrial Na⁺/Ca²⁺ Exchanger

| Experimental Model | IC₅₀ Value | Source |

|---|---|---|

| Isolated heart mitochondria | 0.36 µM | nih.govcaymanchem.com |

| Guinea-pig heart mitochondria | 0.8 µM | medchemexpress.com |

A key feature of Benzothiazepine analog 7 (CGP-37157) is its specificity. At concentrations effective for inhibiting its primary target, it does not significantly affect the activity of several key ion-pumping enzymes. This selectivity underscores its utility as a specific tool for studying mitochondrial calcium transport. Studies have shown that at concentrations up to 10 µM, CGP-37157 has no effect on the Na⁺/Ca²⁺ exchanger or Na⁺-K⁺-ATPase in cardiac sarcolemmal vesicles, nor on the Ca²⁺-ATPase in sarcoplasmic reticulum vesicles. nih.gov

Table 2: Enzyme Activity Not Significantly Inhibited by this compound (CGP-37157) at ≤ 10 µM

| Enzyme | Cellular Location | Finding | Source |

|---|---|---|---|

| Na⁺-K⁺-ATPase | Cardiac Sarcolemma | No effect | nih.gov |

| Ca²⁺-ATPase | Sarcoplasmic Reticulum | No effect | nih.gov |

The principal mechanism of action of CGP-37157 is the modulation of ion transport systems critical for Ca²⁺ homeostasis.

Mitochondrial Na⁺/Ca²⁺ Exchanger (mNCX): CGP-37157 is a potent and selective inhibitor of the mitochondrial Na⁺/Ca²⁺ exchanger, which is responsible for extruding Ca²⁺ from the mitochondrial matrix in exchange for Na⁺. medchemexpress.comnih.gov By blocking this exchanger, CGP-37157 prevents the efflux of Ca²⁺ from mitochondria, leading to an accumulation of Ca²⁺ within the organelle under certain conditions. nih.gov This action allows it to be used as a tool to investigate the role of mitochondrial Ca²⁺ in various cellular functions. caymanchem.com

Voltage-Gated Calcium Channels (VGCCs): In addition to its primary mitochondrial target, CGP-37157 has been shown to block voltage-gated calcium channels in the plasma membrane of neurons. nih.govnih.gov This action prevents depolarization-induced increases in cytosolic Ca²⁺. nih.gov This blockade of plasma membrane Ca²⁺ entry is a key mechanism for its neuroprotective effects during excitotoxicity. nih.govnih.gov However, one study in neonatal ventricular myocytes found that CGP-37157 had no effect on the L-type calcium current, suggesting its effects on VGCCs may be cell-type specific. nih.gov

Downstream Signaling Pathway Elucidation

By altering intracellular Ca²⁺ dynamics, this compound (CGP-37157) influences several downstream signaling pathways that control cell survival, proliferation, and lifespan.

The modulation of Ca²⁺ levels by CGP-37157 triggers changes in multiple signaling cascades:

TOR and Insulin/IGF-1 Pathways: In studies using C. elegans, the lifespan-extending effects of CGP-37157 were found to require a functional TOR pathway, suggesting TORC1 inhibition, and the insulin/IGF-1 pathway, where it appears to act downstream of the DAF-16/FOXO transcription factor. nih.govfrontiersin.org

p38 MAPK Pathway: In hippocampal slices, the neuroprotective effects of CGP-37157 against Ca²⁺ and Na⁺ overload were associated with the regulation of the p38 MAPK-linked death pathway. nih.gov

Calpain Activation: During excitotoxic insults in neurons, elevated cytosolic Ca²⁺ levels can lead to the activation of calpains, a family of calcium-dependent proteases. By reducing cytosolic and mitochondrial Ca²⁺ overload, CGP-37157 attenuates calpain activation, thereby preventing subsequent mitochondrial damage. medchemexpress.comnih.gov

Ca²⁺ Oscillations: The compound can change the frequency and pattern of cytosolic Ca²⁺ oscillations, a fundamental mechanism of intracellular signaling, by altering the rate of Ca²⁺ exchange between the endoplasmic reticulum, mitochondria, and cytosol. uva.es

The influence of this compound (CGP-37157) on cell survival is highly context-dependent, demonstrating both anti-apoptotic and pro-apoptotic potential.

Anti-Apoptotic Effects: In models of neuronal excitotoxicity, CGP-37157 is neuroprotective, reducing mitochondrial damage and subsequent cell death. nih.gov Similarly, in DT40 B lymphocytes, it attenuates the induction of apoptosis following B cell receptor (BCR) stimulation. researchgate.net This protective effect is linked to its ability to prevent pathological Ca²⁺ overload. nih.govresearchgate.net

Pro-Apoptotic Effects: Conversely, in certain cancer cells, CGP-37157 can enhance cell death. When used in combination with the ionophore salinomycin, it significantly increases apoptosis in head and neck squamous cell carcinoma cell lines. medchemexpress.com

Proliferative Pathways: The primary target of CGP-37157, the mitochondrial exchanger NCLX, has been shown to play a significant role in the proliferation of astrocytes. caymanchem.com By inhibiting NCLX, the compound can interfere with these proliferative signals, although this specific outcome requires further direct investigation.

Information regarding "this compound" is not available in the public domain.

Despite a comprehensive search of scientific databases and publicly available literature, no specific information could be found for a compound identified as "this compound."

Extensive searches were conducted to gather data on the molecular and cellular mechanisms of action, subcellular localization, and protein-protein interactions of this specific analog. These searches included various permutations of the compound name and related keywords.

The search results did yield general information on the broader chemical classes of benzothiazepines and benzodiazepines. This information covers:

General Mechanisms of Action: Benzothiazepine derivatives are widely recognized as L-type calcium channel blockers. Benzodiazepines are known to act as positive allosteric modulators of the GABA-A receptor.

Subcellular Localization of Targets: The binding sites for benzothiazepine-like compounds on L-type calcium channels have been studied, with evidence suggesting an extracellular domain. The subcellular distribution of benzodiazepine (B76468) receptors has also been investigated.

Protein-Protein Interactions: Research has detailed the interactions of various benzodiazepines with subunits of the GABA-A receptor and of certain benzothiazepine derivatives with their target calcium channels.

However, none of the retrieved scientific literature or compound databases contain specific experimental data or theoretical studies pertaining to a molecule explicitly named "this compound." Therefore, it is not possible to provide the detailed, scientifically accurate article as requested in the outline.

It is possible that "this compound" is an internal designation within a research group or company that has not yet been disclosed in public literature, or it may be a compound that has not been the subject of published scientific investigation. Without publicly accessible data, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.

Structure Activity Relationship Sar Studies of Benzothiazepine Analog 7 and Its Derivatives

Impact of Substituent Modifications on Biological Activity

The core structure of benzothiazepine (B8601423) offers several positions for chemical modification, each having a significant potential to alter the compound's interaction with its biological target. These modifications can be broadly categorized into substitutions on the aromatic ring, alterations within the heterocyclic ring, and variations in the side chain.

The benzene (B151609) ring fused to the thiazepine nucleus is a primary site for modification to modulate biological activity. The nature and position of substituents on this aromatic ring can significantly impact the electronic and steric properties of the molecule, thereby influencing its binding affinity and efficacy.

Research on various 1,5-benzothiazepine (B1259763) derivatives has demonstrated that the introduction of electron-withdrawing groups, such as halogens (Cl, Br, F) or a nitro group, on the aromatic ring often leads to an increase in biological activity. nih.govresearchgate.net For instance, in a series of 1,5-benzothiazepines evaluated for anticancer activity, halogenated phenyl substitutions at the second position of the benzothiazepine core were found to significantly improve cytotoxic properties. nih.gov Specifically, compounds with chloro, fluoro, and iodo substitutions showed enhanced activity. nih.govmdpi.com The electron-withdrawing nature of these groups can activate the aromatic system, potentially leading to stronger interactions with biological targets. mdpi.com

Conversely, the presence of electron-donating groups, such as methoxy (B1213986) (-OCH3), can sometimes lead to a decrease in activity. nih.gov The position of the substituent is also critical. For many benzodiazepine (B76468) and related heterocyclic structures, a substituent at the 7-position (equivalent to a position on the benzene ring of the benzothiazepine) is often essential for potent activity. youtube.comyoutube.com

| Compound | Substitution on Phenyl Ring at Position 2 | Hep G-2 (Liver Cancer) IC50 (µM) | DU-145 (Prostate Cancer) IC50 (µM) |

|---|---|---|---|

| Derivative 2c | 4-Iodo | 3.29 ± 0.15 | 22.15 ± 0.19 |

| Derivative 2f | 4-Fluoro | 4.38 ± 0.11 | 18.54 ± 0.17 |

| Derivative 2g | 4-Chloro | 5.12 ± 0.13 | 19.23 ± 0.13 |

| Derivative 2j | 2,4-Dichloro | 4.77 ± 0.21 | 15.42 ± 0.16 |

| Methotrexate (B535133) (Standard) | N/A | 4.68 ± 0.17 | 21.96 ± 0.15 |

Data adapted from studies on 1,5-benzothiazepine derivatives. nih.gov

For instance, the saturation of a double bond within the heterocyclic ring can lead to increased molecular flexibility. nih.gov This flexibility can be advantageous or detrimental, depending on the specific target. In a study of pyrrolo[2,1-d] nih.govresearchgate.netbenzothiazepine derivatives, saturation of the C(6)-C(7) double bond was one of the structural features responsible for potent L-type calcium channel antagonism. nih.gov

Furthermore, the introduction of substituents on the heterocyclic ring can also modulate activity. For example, a hydroxyl group at the 3-position can render some benzodiazepine analogs more polar, leading to different metabolic pathways and a shorter duration of action. youtube.com While not a direct analog, this principle of how substitution on the heterocyclic portion affects pharmacokinetics is a guiding concept in medicinal chemistry.

Side chains, often attached at the nitrogen atom of the thiazepine ring, play a crucial role in the SAR of benzothiazepines. These side chains can form important interactions with the biological target and can be modified to fine-tune potency, selectivity, and physicochemical properties like solubility.

In a series of pyridobenzodiazepine derivatives, variations in a basic side chain significantly modulated binding to dopamine (B1211576) and serotonin (B10506) receptors. nih.gov Replacing an N-methylpiperazine group with other N-substituted aminoalkylamines generally led to a decrease in affinity for D(4.2) receptors, but some analogs retained significant 5-HT(2A) binding affinity. nih.gov This highlights how changes in the flexibility and basicity of the side chain can alter the selectivity profile of a compound. nih.gov

Similarly, for benzothiazinone (BTZ) derivatives, which share some structural similarities, side chain modifications have been explored to improve properties like aqueous solubility. mdpi.com Opening a cyclic piperidinyl or piperazinyl ring in the side chain was shown to expand the diversity of the analogs and lead to derivatives with improved physicochemical properties. mdpi.com

Stereochemical Influence on Activity and Selectivity

Many biologically active benzothiazepines are chiral molecules, meaning they exist as non-superimposable mirror images (enantiomers). Stereochemistry often plays a pivotal role in their pharmacological activity, as biological targets like receptors and enzymes are themselves chiral. Consequently, different enantiomers of a drug can exhibit different potencies, efficacies, and even different types of activity.

The classic example within the broader class of benzothiazepines is diltiazem, a calcium channel blocker. Diltiazem has two chiral centers, and its therapeutic activity resides almost exclusively in the (+)-cis-isomer. This stereoselectivity is a direct consequence of the three-dimensional arrangement of the molecule, which dictates how it fits into its binding site on the L-type calcium channel.

Pharmacophore Modeling and Identification for Benzothiazepine Analogs

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a particular biological effect. A pharmacophore model for a series of compounds like benzothiazepine analogs typically includes features such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and charged groups.

For the related benzodiazepine receptor ligands, unified pharmacophore models have been developed that account for the binding of agonists, antagonists, and inverse agonists. scispace.comnih.gov These models typically include:

Hydrogen Bond Donors/Acceptors: Specific sites on the molecule that can form hydrogen bonds with the receptor.

Lipophilic Regions: Hydrophobic areas that interact with nonpolar pockets in the receptor.

Steric Repulsion Zones: Regions where bulky groups are not tolerated and would clash with the receptor surface.

These models serve as a valuable guide for designing new, more potent, and selective benzothiazepine analogs by ensuring that new designs incorporate the key features required for binding. nih.gov

Ligand Efficiency and Lipophilic Efficiency Analysis in Benzothiazepine Series

In modern drug discovery, it is not enough for a compound to be potent; it must also have favorable physicochemical properties to be a viable drug candidate. Ligand efficiency (LE) and lipophilic efficiency (LipE or LLE) are metrics used to assess the "quality" of a compound by relating its potency to its size and lipophilicity, respectively.

Ligand Efficiency (LE): This metric normalizes binding affinity (potency) for the size of the molecule (typically by the number of heavy atoms). It helps identify smaller compounds that bind efficiently, which are often better starting points for optimization. mtak.hu

Lipophilic Efficiency (LipE or LLE): This metric relates potency to lipophilicity (logP or logD). It is defined as pIC50 (or pKi) minus logP. wikipedia.orgsciforschenonline.org A high LipE is desirable, as it indicates that a compound achieves high potency without being excessively greasy or lipophilic. High lipophilicity can lead to problems such as poor solubility, high metabolic clearance, and off-target toxicity. sciforschenonline.orgnih.gov

Analysis of these metrics across a series of benzophenone (B1666685) derivatives, which are P-glycoprotein inhibitors, showed that while activity often increases with molecular size, the most promising compounds for further development are those with the best balance of activity and size/lipophilicity, as indicated by higher LE and LipE values. nih.gov For a drug candidate, an ideal LLE value is often considered to be in the range of 5–7 or greater. mtak.hu Applying these analyses to a series of benzothiazepine analogs allows researchers to prioritize compounds that are not only potent but also possess more "drug-like" properties.

Preclinical Efficacy Studies of Benzothiazepine Analog 7 in Disease Models

In Vitro Biological Activity Profiling

The initial phase of preclinical assessment involves a comprehensive in vitro analysis to determine the biological activity of Benzothiazepine (B8601423) analog 7 at the cellular and molecular level.

Cell-Based Assays for Specific Therapeutic Areas (e.g., Cancer Cell Lines, Neuroprotection Models)

Cell-based assays are fundamental in profiling the efficacy of Benzothiazepine analog 7 against specific diseases. In oncological research, various derivatives have demonstrated significant anti-proliferative activity across a range of human cancer cell lines. For instance, a series of 1,5-benzothiazepine (B1259763) derivatives showed considerable cytotoxic effects when tested via MTT assay. nih.gov One study highlighted that compounds with halogen substitutions on the 2-phenyl ring exhibited promising anticancer activities. nih.gov Specifically, against the DU-145 prostate cancer cell line, certain analogs displayed IC₅₀ values ranging from 15.42 ± 0.16 to 41.34 ± 0.12 µM, which is comparable to or better than the standard drug methotrexate (B535133) (IC₅₀ of 21.96 ± 0.15 µM). nih.gov

Another study focused on a benzothiazole (B30560) derivative, compound B7, which significantly reduced cancer cell proliferation in A431, A549 (lung cancer), and H1299 cell lines. nih.gov Further research on a series of diaryl benzo[b] nih.govresearchgate.netthiazepine derivatives identified a hit compound, D8, with potent growth inhibition against several cancer cell lines, including HeLa (IC₅₀: 1.48 μM), MCF-7 (breast cancer, IC₅₀: 1.47 μM), HT29 (colon cancer, IC₅₀: 1.52 μM), and A549 (IC₅₀: 1.94 μM). researchgate.net These values were comparable to the positive controls Colchicine and CA-4P. researchgate.net Flow cytometry analysis revealed that this compound could induce mitotic catastrophe and cell death. researchgate.net Other derivatives, BT18, BT19, and BT20, also showed promising activity against HT-29, MCF-7, and DU-145 cell lines, with BT20's activity surpassing that of methotrexate. nih.gov

In the context of neuroprotection, benzothiazepine analogs have been evaluated for their cytoprotective effects. The benzothiazepine CGP37157 and its isosteric 2′-methyl analogue, ITH12505, have demonstrated neuroprotective properties in various models. nih.gov Both compounds provided neuroprotection in hippocampal slices stressed with glutamate. nih.gov In SH-SY5Y cells subjected to stress with oligomycin (B223565) A/rotenone, ITH12505 showed protective effects where CGP37157 did not. nih.gov Furthermore, in a model of oxygen/glucose deprivation followed by reoxygenation, ITH12505 offered protection in a concentration-dependent manner. nih.gov These studies underscore the potential of benzothiazepine analogs in mitigating neuronal cell death associated with excitotoxicity and ischemic conditions. nih.govnih.gov

Table 1: In Vitro Anticancer Activity of Benzothiazepine Analogs in Human Cancer Cell Lines

| Compound/Analog | Cancer Cell Line | Type of Cancer | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Analog Series 1 | DU-145 | Prostate | 15.42 - 41.34 | nih.gov |

| Compound D8 | HeLa | Cervical | 1.48 | researchgate.net |

| Compound D8 | MCF-7 | Breast | 1.47 | researchgate.net |

| Compound D8 | HT29 | Colon | 1.52 | researchgate.net |

| Compound D8 | A549 | Lung | 1.94 | researchgate.net |

| Compound BT20 | HT-29, MCF-7, DU-145 | Colon, Breast, Prostate | More potent than Methotrexate | nih.gov |

Enzyme Assays and Biochemical Profiling

To understand the mechanism of action, enzyme assays and biochemical profiling are employed. Studies have shown that the anticancer effects of some benzothiazepine analogs are linked to the inhibition of key signaling pathways. Western blot analysis confirmed that compound B7 inhibits both the AKT and ERK signaling pathways in A431 and A549 cells, which are crucial for tumor cell survival and progression. nih.gov

Furthermore, certain 1,5-benzothiazepine derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.gov Compounds BT18, BT19, and BT20, which showed excellent anticancer activity, also exhibited significant inhibitory action against EGFR tyrosine kinase, with percentage inhibitions of 64.5%, 57.3%, and 55.8%, respectively. nih.gov Other research has identified novel benzothiazepine derivatives as tubulin polymerization inhibitors, with one compound showing an IC₅₀ value of 1.20 μM for tubulin polymerization inhibition. researchgate.net This mechanism disrupts microtubule formation, leading to cell cycle arrest and apoptosis. researchgate.net

Phenotypic Screening Methodologies

Phenotypic screening is a crucial approach to discover the biological effects of compounds in cellular models without prior knowledge of the specific molecular target. For this compound and related compounds, several phenotypic screening methods have been utilized. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity and, by extension, cytotoxicity and cell viability after exposure to a compound. nih.gov Flow cytometry has been employed to evaluate the effects of these analogs on the cell cycle and to quantify apoptosis, providing insights into the mechanism of cell death. nih.govresearchgate.net Additionally, scratch wound healing assays have been used to assess the impact of these compounds on cancer cell migration, an essential aspect of metastasis. nih.gov These methodologies collectively provide a broad understanding of the cellular consequences of treatment with benzothiazepine analogs.

In Vivo Efficacy in Animal Models of Disease

Following promising in vitro results, the efficacy of this compound is evaluated in living organisms to assess its therapeutic potential in a more complex biological system.

Rodent Models for Neurological Disorders

The neuroprotective and neuromodulatory effects of benzothiazepine analogs observed in vitro have been further investigated in rodent models of neurological disorders. In a mouse model of Parkinson's disease, a benzodioxole derivative named BDZ-P7 demonstrated a significant neuroprotective impact. acs.org Subchronic administration of BDZ-P7 partially reversed the locomotor impairment symptoms induced in reserpinized mice, with treated rats showing an approximate 30% enhancement in locomotor activity. acs.org

Analogs have also been tested for anticonvulsant properties. In maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced convulsion models in mice and rats, related benzothiazole and benzodiazepine (B76468) compounds demonstrated protection against seizures. acs.orgnih.gov Some of these compounds showed a rapid onset and prolonged duration of action. acs.org Furthermore, in mouse models of depression, such as the forced swim test (FST) and tail suspension test (TST), certain benzodiazepine derivatives significantly reduced immobility time, suggesting potential antidepressant activities, which were correlated with an increase in GABA levels in the brain hippocampus. mdpi.com

Table 2: In Vivo Efficacy of Benzothiazepine and Related Analogs in Rodent Models

| Compound/Analog | Animal Model | Disease/Disorder | Observed Outcome | Reference |

|---|---|---|---|---|

| BDZ-P7 | Reserpinized Mouse | Parkinson's Disease | Partial reinstatement of locomotor abilities | acs.org |

| Analogs 6f, 6h, 6j, 6l | Mouse | Epilepsy (MES & scPTZ) | Protection against seizure spread | acs.org |

| Analog 2 | Mouse | Depression (FST & TST) | Significant reduction in immobility time | mdpi.com |

Preclinical Models for Oncological Research

While extensive in vitro data supports the anticancer potential of benzothiazepine analogs, the transition to in vivo preclinical models for oncology is a critical step. Although the provided search results focus heavily on the in vitro success of these compounds, they establish a strong foundation for future in vivo studies. The potent IC₅₀ values and multi-pathway inhibition observed in cell lines suggest that these compounds are promising candidates for evaluation in xenograft and other animal models of cancer. nih.govnih.govresearchgate.netnih.gov The demonstrated ability of some analogs to cross the blood-brain barrier in in vitro permeability assays also suggests their potential utility for brain tumors. nih.gov

Based on the available information, it is not possible to provide a detailed article on the preclinical efficacy of "this compound" as requested. The search results did not yield specific data for a compound with this exact designation.

Scientific literature often discusses broad classes of compounds, such as benzothiazepine derivatives, which are recognized for their diverse pharmacological potential, including anti-inflammatory and antidiabetic properties. nih.gov However, specific preclinical data for "this compound," including its effects in animal models of inflammatory, autoimmune, metabolic, or endocrine diseases, and comparative efficacy studies, are not available in the provided search results.

The development of new therapeutic agents involves extensive preclinical testing in various disease models. For instance, in the context of autoimmune diseases, animal models like the MRL/lpr mouse model of lupus are utilized to evaluate the efficacy of new compounds. nih.gov Similarly, research in metabolic and endocrine disorders also relies on specific animal models to investigate the therapeutic potential of novel molecules.

Without specific research findings on "this compound," any discussion on its preclinical efficacy would be speculative and would not meet the required standards of scientific accuracy. Therefore, the requested article cannot be generated.

Computational and in Silico Studies of Benzothiazepine Analog 7

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is frequently used to predict the binding mode and affinity of a small molecule ligand, such as a Benzothiazepine (B8601423) analog, to the active site of a target protein.

Prediction of Receptor-Ligand Complex Stability

The stability of the receptor-ligand complex is a critical indicator of a ligand's potential efficacy. This stability is often quantified by a scoring function that estimates the binding free energy of the complex. A lower, more negative binding energy value typically suggests a more stable and favorable interaction.

Docking studies on various benzothiazepine derivatives have demonstrated their potential to form stable complexes with biological targets. For instance, in studies targeting the Zika virus helicase, 1,5-benzothiazepine (B1259763) chalcone (B49325) derivative compounds exhibited significant binding affinities. semanticscholar.org The stability of these complexes is a key factor in their potential inhibitory activity. Similarly, molecular docking of benzothiazole (B30560) derivatives against the GABA-aminotransferase (GABA-AT) enzyme, a target for anticonvulsant agents, has revealed excellent docking scores, indicating strong binding potential. researchgate.net

Table 1: Illustrative Docking Scores of Benzothiazepine Derivatives Against Various Targets This table presents example data from studies on related compounds to illustrate the typical outputs of docking analyses.

| Compound Class | Target Protein | Example Compound | Binding Energy (kcal/mol) |

| 1,5-Benzothiazepine Chalcone Derivative | Zika Virus Helicase (5GJB) | MA3 | -4.6490 |

| 1,5-Benzothiazepine Chalcone Derivative | Zika Virus Helicase (5GJB) | MA8 | -4.9291 |

| 2,3-Dihydro-1,5-benzothiazepine | Tyrosinase (2Y9X) | Compound 6 | -6.75 |

| 2,3-Dihydro-1,5-benzothiazepine | Tyrosinase (2Y9X) | Compound 13 | -7.12 |

Data sourced from studies on various benzothiazepine derivatives. semanticscholar.orgacs.org

Analysis of Binding Site Interactions

Beyond predicting binding energy, molecular docking provides a detailed, three-dimensional view of the interactions between a ligand and the amino acid residues within the target's binding pocket. These interactions are fundamental to the ligand's specificity and activity. Key interactions typically analyzed include:

Hydrogen Bonds: Crucial for anchoring the ligand in the correct orientation within the binding site.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the receptor.

Van der Waals Forces: Weak, short-range electrostatic attractions.

π-π Stacking: Aromatic ring interactions that contribute to binding stability.

For example, docking studies of 2,3-dihydro-1,5-benzothiazepine derivatives with the tyrosinase enzyme revealed that the α,β-unsaturated carbonyl moiety can form a strong hydrogen bond with the conserved residue His85, while the benzothiazepine moiety itself is stabilized by π–π stacking interactions with neighboring residues like Arg268 and Phe264. acs.org In studies targeting GABA-A receptors, the Vander Waals, hydrophobic, and hydrogen interactions are primarily responsible for the formation of stable ligand-receptor complexes. amazonaws.com Such detailed analyses are vital for understanding the structural basis of a compound's activity and for guiding rational design of more potent analogs.

Molecular Dynamics Simulations of Benzothiazepine Analog 7

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the physical movements of atoms and molecules over time. MD simulations are used to assess the stability of the docked complex and to explore the conformational changes that may occur upon ligand binding.

Conformational Analysis and Dynamics

The conformation of a molecule, particularly a flexible seven-membered ring system like that in benzothiazepines, is critical to its biological activity. cdnsciencepub.comacs.org MD simulations allow for the exploration of the conformational landscape of this compound both in solution and when bound to its target. The stability of the protein-ligand complex is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone atoms over the simulation period. A stable RMSD trajectory suggests that the complex has reached equilibrium and remains intact. nih.gov For instance, an MD simulation of a benzothiazepine-tyrosinase complex showed that after an initial deviation, the backbone atoms stabilized and remained stable for the duration of the 100 ns simulation, indicating a stable complex. acs.org

Another important parameter, the radius of gyration (Rg), provides insight into the compactness of the protein structure during the simulation. Consistent Rg values suggest that the protein is not undergoing significant unfolding events upon ligand binding. acs.org

Protein-Ligand Interaction Dynamics

MD simulations provide a powerful tool to study the dynamics of the specific interactions identified in docking studies. They can reveal the stability and duration of hydrogen bonds and other non-covalent interactions throughout the simulation. nih.gov This analysis helps to distinguish transient interactions from stable, anchoring ones. The study of protein-ligand contacts over time, including hydrogen bonds, hydrophobic interactions, ionic bonds, and water bridges, can confirm the stability of the ligand within the active site. nih.gov Simulations have shown that even after an extended period, key hydrogen bonds between benzothiazepine derivatives and their target residues can be maintained, confirming the stability of the binding mode predicted by docking. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzothiazepine Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. By identifying key physicochemical properties and structural features (descriptors) that influence activity, QSAR models can be used to predict the activity of novel, untested compounds and to guide the design of more potent derivatives.

For a series of benzothiazepine derivatives, a QSAR model would be developed by calculating a range of molecular descriptors for each compound and then using statistical methods to correlate these descriptors with their experimentally determined biological activities (e.g., IC50 values). A statistically significant QSAR model, often indicated by a high correlation coefficient (r), suggests a strong relationship between the selected structural properties and the observed activity. nih.gov

For example, a QSAR study performed on a series of 2,3-dihydro-1,5-benzothiazepine derivatives as α-glucosidase inhibitors found a high correlation coefficient (r = 0.9553), indicating a strong relationship between the structures and their inhibitory impact. nih.gov Such models are invaluable for prioritizing the synthesis of new analogs, like variations of this compound, by predicting which structural modifications are most likely to enhance therapeutic activity. researchgate.netherts.ac.uk

Information regarding "this compound" is not publicly available.

Extensive research has been conducted to gather information on the chemical compound designated as "this compound" for the purpose of generating a detailed scientific article. However, no specific data or scholarly publications could be identified for a compound with this exact name.

Computational and in-silico studies, including 2D-QSAR, 3D-QSAR, CoMFA/CoMSIA analysis, ADMET prediction, and virtual screening, are highly specific to the molecular structure of a compound. Without the precise structure or any mention of "this compound" in scientific literature, it is not possible to provide the detailed analysis and data tables as requested in the article outline.

The search for information did yield results for the broader class of compounds known as benzothiazepines. These studies cover various analogs and their computational analyses. However, in adherence to the strict instruction to focus solely on "this compound," this more general information has not been included.

It is possible that "this compound" is a designation used in a specific, non-public research context, such as internal corporate research or a niche academic study that is not indexed in publicly accessible databases. The citations provided in the prompt as " researchgate.netmdpi.com" could potentially hold the key to identifying this compound, but without the full reference list, these citations are not traceable.

Therefore, until information surfaces that specifically identifies the structure and properties of "this compound," the generation of the requested article with the specified detailed scientific content is not feasible.

Advanced Methodologies and Future Research Directions for Benzothiazepine Analog 7

Omics-Based Approaches in Elucidating Benzothiazepine (B8601423) Analog 7 Effects

To unravel the biological impact of a new chemical entity such as Benzothiazepine analog 7, "omics" technologies offer a powerful, unbiased approach to understanding its mechanism of action at a molecular level. These high-throughput methods can provide a comprehensive snapshot of the global changes occurring within a biological system in response to the compound.

Proteomics and Metabolomics Studies

Proteomics and metabolomics would be instrumental in identifying the direct protein targets of this compound and its downstream effects on cellular metabolism. A typical proteomics workflow might involve affinity chromatography using a tagged version of the analog to pull down interacting proteins from cell lysates. Subsequent identification of these proteins by mass spectrometry could reveal novel binding partners.

Metabolomics studies, on the other hand, would analyze the global changes in small-molecule metabolites within cells or biofluids following treatment with the analog. This could highlight metabolic pathways that are significantly perturbed, offering clues about the compound's functional effects. For instance, alterations in key metabolites could suggest an impact on energy metabolism, lipid signaling, or amino acid biosynthesis.

Hypothetical Data from a Proteomics Study on this compound:

| Protein Target | Fold Change in Binding | Cellular Function | Potential Implication |

|---|---|---|---|

| Protein Kinase X | 15.2 | Signal Transduction | Modulation of cell growth/proliferation |

| Ion Channel Y | 8.5 | Ion Transport | Alteration of cellular excitability |

Transcriptomics and Gene Expression Profiling

Transcriptomics, the study of the complete set of RNA transcripts in a cell, would provide a broad overview of the genetic reprogramming induced by this compound. Techniques like RNA sequencing (RNA-Seq) could be employed to compare the gene expression profiles of treated versus untreated cells. This would reveal which genes are up- or down-regulated, pointing towards the cellular pathways and biological processes affected by the compound. For example, significant changes in the expression of genes involved in inflammation or apoptosis could suggest potential therapeutic applications in these areas.

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of novel therapeutic agents. nih.govmdpi.commdpi.com These computational tools can analyze vast datasets to identify patterns that are not apparent to human researchers.

De Novo Design of Novel Analogs

Predictive Modeling of Activity and Selectivity

Machine learning models can be trained on existing structure-activity relationship (SAR) data from related benzothiazepine compounds to predict the biological activity and selectivity of new analogs like this compound. nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) models, for example, can correlate the chemical structures of compounds with their biological activities. These predictive models can help prioritize the synthesis and testing of the most promising new analogs, thereby streamlining the drug discovery pipeline.

Emerging Applications and Unexplored Therapeutic Avenues for this compound

Given the diverse biological activities of the broader benzothiazepine class, which include acting as calcium channel blockers and exhibiting anticancer properties, there are several potential therapeutic avenues that could be explored for a novel analog. journalppw.comnih.gov

Initial research would likely focus on its effects on well-established benzothiazepine targets. However, unbiased screening approaches could uncover entirely new applications. For example, high-throughput screening against a panel of cancer cell lines could reveal selective cytotoxicity towards a particular cancer type. journalppw.comnih.gov Furthermore, its effects on neuronal or immune cells could suggest potential applications in neurodegenerative diseases or inflammatory disorders. The exploration of such novel therapeutic areas will be crucial in defining the unique potential of this compound.

Information regarding "this compound" is not available in publicly accessible research.

Extensive searches for the chemical compound "this compound" have yielded no specific scientific literature or research data. Consequently, it is not possible to provide a detailed article on its advanced methodologies, future research directions, and other specific aspects as requested.

The field of medicinal chemistry encompasses a vast number of synthesized and theoretical compounds. "this compound" may represent an internal discovery name for a compound that has not yet been disclosed in publications or patents, a theoretical structure, or a misidentified compound.

General information on the broader class of benzothiazepines indicates their potential for a range of pharmacological activities. nih.govresearchgate.netresearchgate.net These compounds are recognized for their diverse therapeutic applications, including acting as calcium channel blockers, anticancer agents, and having effects on the central nervous system. nih.gov However, without specific data for "this compound," any discussion of its properties would be speculative and not based on scientific evidence.

Further research and publication in peer-reviewed journals are necessary to elucidate the specific characteristics and potential therapeutic applications of "this compound." Until such information becomes publicly available, a scientifically accurate and detailed article as requested cannot be generated.

Q & A

Q. How can this compound be integrated into interdisciplinary studies (e.g., neurology and oncology)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.